Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Physical Properties of (1R,3S)-3-Aminocyclohexanol
Introduction
(1R,3S)-3-Aminocyclohexanol is a chiral bifunctional molecule that has garnered significant attention within the pharmaceutical and materials science sectors. As a chiral building block, its defined stereochemistry is crucial for the synthesis of complex active pharmaceutical ingredients (APIs), where enantiomeric purity is paramount for therapeutic efficacy and safety.[1][2] This aminocyclohexanol derivative serves as a key intermediate in the development of various therapeutics, including potent analgesics, anti-inflammatory drugs, and HIV-protease inhibitors.[1][2][3][4]
The precise spatial arrangement of its amino and hydroxyl groups dictates its interaction with biological targets and its utility in asymmetric synthesis.[1] Therefore, a comprehensive understanding of its physical, chemical, and stereochemical properties is essential for researchers, process chemists, and drug development professionals who utilize this compound. This guide provides an in-depth analysis of the core physical properties of (1R,3S)-3-Aminocyclohexanol, offering field-proven insights into its characterization, handling, and application.
Molecular Identity and Stereochemistry
The foundational identity of (1R,3S)-3-Aminocyclohexanol is defined by its unique molecular structure and stereochemical configuration.
| Identifier | Value | Source |
| CAS Number | 1110772-22-9 | [5][6][7][8] |
| Molecular Formula | C₆H₁₃NO | [5][7][8][9][10] |
| Molecular Weight | 115.17 g/mol | [5][6][7] |
| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol | [7][8] |
| Synonyms | cis-(1R,3S)-3-aminocyclohexan-1-ol | [7] |
Conformational Analysis
The stereochemistry of (1R,3S)-3-Aminocyclohexanol designates a cis relationship between the hydroxyl (-OH) and amino (-NH₂) groups. In its most stable energetic state, the cyclohexane ring adopts a chair conformation. To minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions, both the hydroxyl and amino substituents preferentially occupy equatorial positions.[11][12] This diequatorial arrangement is the dominant conformer at equilibrium and is critical for predicting the molecule's reactivity and interactions in synthetic and biological systems.
Caption: Diequatorial chair conformation of (1R,3S)-3-Aminocyclohexanol.
Core Physical and Chemical Properties
The physical properties of (1R,3S)-3-Aminocyclohexanol are fundamental to its handling, purification, and reaction setup. While some experimental data is limited, predicted values provide a reliable baseline for laboratory use.
| Property | Value / Description | Source |
| Appearance | Solid | [9] |
| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [6] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 15.09 ± 0.40 (Predicted) | [6] |
| Solubility | Soluble in water and organic solvents | [13] |
Spectroscopic and Chiroptical Characterization
Spectroscopic analysis is indispensable for confirming the identity, purity, and stereochemical integrity of (1R,3S)-3-Aminocyclohexanol.
Chiroptical Properties
As a chiral molecule, (1R,3S)-3-Aminocyclohexanol exhibits optical activity, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are defining physical constants measured by polarimetry. While a specific rotation value is not consistently published across commercial suppliers, its determination is a critical quality control step to verify enantiomeric purity. The enantiomer, (1S,3R)-3-aminocyclohexanol, will rotate light to an equal degree but in the opposite direction.[14]
Spectroscopic Data
Authoritative databases provide reference spectra essential for structural verification.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecule's carbon-hydrogen framework. Analysis of coupling constants and chemical shifts in the ¹H NMR spectrum can confirm the cis relative stereochemistry and the diequatorial positioning of the substituents in the dominant chair conformation.[11][12]
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic absorptions for (1R,3S)-3-Aminocyclohexanol include broad O-H and N-H stretching bands in the 3200-3400 cm⁻¹ region, as well as C-H stretching just below 3000 cm⁻¹.[3][11][15]
-
Mass Spectrometry (MS) : Electron-Impact Mass Spectrometry (EI-MS) confirms the molecular weight of the compound (115.17 g/mol ) and provides a unique fragmentation pattern that can be used as a fingerprint for identification.[7][15]
Experimental Protocol: Determination of Specific Rotation
This protocol outlines the standardized procedure for measuring the specific rotation [α] of (1R,3S)-3-Aminocyclohexanol, a self-validating system for assessing enantiomeric purity.
Principle
Specific rotation is a fundamental property of chiral substances. It is calculated from the observed rotation (α) using a polarimeter, standardized by the concentration of the solution and the path length of the sample cell. The sodium D-line (589 nm) is the standard wavelength for this measurement.[14]
Methodology
-
Solution Preparation : Accurately weigh approximately 100-500 mg of (1R,3S)-3-Aminocyclohexanol. Dissolve the sample in a suitable solvent (e.g., methanol, water) in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Calibration : Turn on the polarimeter and allow the sodium lamp to warm up until the light source is stable. Calibrate the instrument to zero using a blank cell filled with the same solvent used for the sample solution.
-
Sample Measurement : Rinse the sample cell with a small amount of the prepared solution before carefully filling it, ensuring no air bubbles are present in the light path. The standard path length (l) is typically 1 decimeter (dm).
-
Data Acquisition : Place the filled sample cell in the polarimeter and record the observed optical rotation (α) in degrees. Take multiple readings to ensure precision and average the results.
-
Calculation : Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l) Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (e.g., Sodium D-line).
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
Experimental Workflow Diagram
Caption: Workflow for determining the specific rotation of a chiral compound.
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with (1R,3S)-3-Aminocyclohexanol.
Hazard Identification
-
Health Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][16]
-
Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[9][16]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[9][16] Do not eat, drink, or smoke in the laboratory.[9]
Storage Guidelines
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17]
-
Keep in a dark place, as the compound may be light-sensitive.[6]
-
Store under an inert atmosphere to prevent degradation.[6]
References
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(1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem. PubChem. [Link]
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(1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem. PubChem. [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. National Institutes of Health. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
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